1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate is a complex organic compound with a unique structure that includes a piperazine ring, an imino group, and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate involves its interaction with specific molecular targets and pathways. The imino group and phenylthio group play crucial roles in its activity, allowing it to bind to target molecules and modulate their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate include:
- 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine
- 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine monohydrate
- 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique hydrate form. This combination can result in distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
117596-43-7 |
---|---|
Molekularformel |
C27H31N3O8S |
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(4-methylpiperazin-1-yl)-2-(2-phenylsulfanylphenyl)ethanimine |
InChI |
InChI=1S/C19H23N3S.2C4H4O4/c1-21-11-13-22(14-12-21)19(20)15-16-7-5-6-10-18(16)23-17-8-3-2-4-9-17;2*5-3(6)1-2-4(7)8/h2-10,20H,11-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
MZFWLUMYAZSWAR-LVEZLNDCSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.